Methyl 2-acetyl-3-methylbutanoate

Description

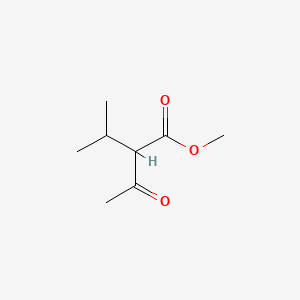

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetyl-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5(2)7(6(3)9)8(10)11-4/h5,7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMUXGFADNZQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Differences :

- Methyl 2-acetyl-3-methylbutanoate (C₈H₁₄O₃, theoretical MW 158.20 g/mol) is expected to have a lower molecular weight and boiling point compared to its ethyl counterpart due to the shorter ester chain. The methyl ester may exhibit higher volatility but reduced lipophilicity, impacting its solubility and reactivity in synthetic pathways.

2.2 Ethyl 2-Methyl-3-Oxobutanoate (CAS 609-14-3)

This compound (C₇H₁₂O₃, MW 144.17 g/mol) shares structural similarities but replaces the acetyl group with a ketone at position 3:

- Properties: Boiling point: Not explicitly reported, but lower than ethyl 2-acetyl-3-methylbutanoate due to reduced molecular weight. Applications: Used in heterocyclic synthesis, such as imidazole derivatives, via reactions with aromatic amines .

Comparison :

- The acetyl group in this compound enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks, whereas the ketone in ethyl 2-methyl-3-oxobutanoate offers a different reactive site for condensations.

2.3 Methyl 2-Hydroxy-3-Methylbutanoate (CAS 17417-00-4)

This hydroxylated analog (C₆H₁₂O₃, MW 132.16 g/mol) replaces the acetyl group with a hydroxyl (-OH) at position 2:

Comparison :

- The absence of an acetyl group drastically alters reactivity, making methyl 2-hydroxy-3-methylbutanoate less suitable for API synthesis but valuable in esterification and condensation reactions requiring hydroxyl groups.

Data Table: Comparative Properties of Similar Compounds

Research Findings and Trends

- Reactivity: Acetylated esters like methyl/ethyl 2-acetyl-3-methylbutanoate are preferred in drug synthesis for their ability to form carbon-carbon bonds via enolate intermediates .

- Synthetic Utility : Ethyl esters generally offer better solubility in organic solvents compared to methyl esters, but methyl derivatives may provide cost advantages in large-scale production due to simpler purification .

- Structural Modifications : Substituting the ester group (methyl vs. ethyl) or functional groups (acetyl vs. hydroxyl) tailors compounds for specific industrial or pharmaceutical applications .

Q & A

Q. Basic Characterization :

- ¹H-NMR : Key signals include the methyl ester singlet (~δ 3.6–3.8 ppm), acetyl group protons (~δ 2.1–2.3 ppm), and branching methyl groups (δ 0.9–1.2 ppm). Multiplicity patterns help confirm substitution positions .

- LCMS : Electrospray ionization (ESI) in positive mode detects the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of acetyl or methyl groups) .

Advanced Analysis : - 2D-NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions, such as methylene protons adjacent to the acetyl group.

- HPLC with Chiral Columns : Critical for verifying enantiopurity if asymmetric synthesis is employed .

What strategies address contradictions in reported physicochemical properties (e.g., solubility, stability)?

Basic Stability Assessment :

Systematically test solubility in polar (water, methanol) and nonpolar (hexane) solvents. Stability under acidic/basic conditions can be evaluated via pH-controlled degradation studies (e.g., monitoring by TLC or HPLC) .

Advanced Mechanistic Insights :

Contradictions in stability data may arise from impurities or stereochemical variations. Accelerated stability studies (40°C/75% RH) combined with mass spectrometry identify degradation products (e.g., hydrolysis to 2-acetyl-3-methylbutanoic acid) .

How does the steric environment of this compound influence its reactivity in nucleophilic substitutions?

Basic Reactivity :

The branched 3-methyl group creates steric hindrance, slowing nucleophilic attacks at the β-carbon. Kinetic studies (e.g., competition experiments with less hindered esters) quantify this effect .

Advanced Computational Modeling :

DFT calculations (e.g., using Gaussian) predict transition-state geometries and activation energies. Compare with experimental kinetic data to validate steric/electronic contributions .

What comparative studies exist between this compound and its ethyl ester analogs?

Basic Comparative Analysis :

Ethyl esters (e.g., Ethyl 2-acetyl-3-methylbutanoate, CAS 1522-46-9) typically exhibit lower volatility and slower hydrolysis rates due to increased alkyl chain length. Solubility differences in hydrophobic media can be quantified via partition coefficient (logP) measurements .

Advanced Applications :

In drug delivery, methyl esters often hydrolyze faster in vivo than ethyl analogs, impacting bioavailability. Comparative metabolic studies (e.g., liver microsome assays) highlight these differences .

How can reaction intermediates (e.g., brominated derivatives) be stabilized during synthesis?

Basic Handling :

Brominated intermediates (e.g., Methyl 2-bromo-3-methylbutanoate) are prone to elimination. Use low temperatures (0–5°C) and aprotic solvents (dichloromethane) to suppress side reactions .

Advanced Stabilization :

In situ trapping with stabilizing agents (e.g., crown ethers for bromide ions) or flow chemistry setups minimizes decomposition. Real-time monitoring via IR spectroscopy ensures intermediate integrity .

What role does this compound play in studying enzyme-substrate interactions?

Basic Biochemical Assays :

The acetyl group mimics natural substrates (e.g., acetyl-CoA), making it useful in enzyme inhibition studies. Fluorescence polarization assays quantify binding affinity to target enzymes .

Advanced Structural Biology :

X-ray crystallography or cryo-EM of enzyme-ligand complexes reveals binding modes. Mutagenesis studies (e.g., alanine scanning) identify critical active-site residues interacting with the ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.